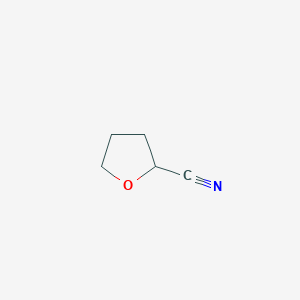

2-Cyanotetrahydrofuran

Beschreibung

2-Cyanotetrahydrofuran (CAS: 14631-43-7) is a five-membered cyclic ether featuring a nitrile group at the 2-position. It is synthesized via chemoenzymatic methods using (R)-oxynitrilase, which enables the production of optically active intermediates with high enantiomeric purity . This compound serves as a critical precursor in organic synthesis, particularly for alkaloids and piperidine derivatives. Its saturated furan backbone and electron-withdrawing cyano group confer unique reactivity, making it valuable in asymmetric catalysis and pharmaceutical intermediate preparation .

Eigenschaften

IUPAC Name |

oxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZIKHSWRWWPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164472-78-0, 14631-43-7 | |

| Record name | (R)-Tetrahydrofuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | oxolane-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Aldol-Type Cyclization

The synthesis of tetrahydrofuran amino acids via aldol-type reactions, as described in Dobmeier’s thesis, offers a template for introducing functional groups during cyclization. For example, treatment of ester enolates with aldehydes generates tetrahydrofuran rings with trans-diastereoselectivity up to 97:3. By substituting the aldehyde with a cyanide source (e.g., trimethylsilyl cyanide), the enolate could trap a nitrile group during cyclization.

This method’s success hinges on steric and electronic effects. The use of bulky esters (e.g., t-butyl) favors trans-selectivity by minimizing steric clash during cyclization. Adapting this to this compound would require optimizing the base (e.g., KOH) and solvent (acetonitrile) to stabilize the nitrile intermediate.

Radical-Mediated Cyclization

Radical carbonylation/cyclization, as explored in the synthesis of bicyclic tetrahydrofurans, provides another pathway. Selenide precursors undergo homolytic substitution, followed by 5-exo cyclization under CO pressure. Introducing a cyano group at the radical intermediate stage could yield this compound.

Trialkylaluminums (e.g., i-Bu₃Al) enhance diastereoselectivity by coordinating to intermediates, favoring boat-like transition states. For example, i-Bu₃Al increased the cis/trans ratio of 2-benzyl-4-methyltetrahydrofuran from 1:1 to 6.8:1. Applying this to a cyanated precursor may similarly control stereochemistry.

Nucleophilic Substitution Strategies

Direct substitution of tetrahydrofuran derivatives with cyanide ions represents a straightforward approach. For instance, replacing a 2-hydroxyl or 2-halogen group with KCN or NaCN under SN2 conditions could yield the target compound. However, the tetrahydrofuran ring’s conformational rigidity may hinder backside attack, necessitating polar aprotic solvents (e.g., DMF) and phase-transfer catalysts.

WO2018113599A1’s use of ammonia in hydrogenation reactions suggests that NH₃ could act as a base in deprotonation steps, facilitating cyanide substitution. Additionally, the patent’s batch/continuous reactor compatibility implies scalability for this method.

Comparative Analysis of Synthetic Methods

The table below evaluates hypothetical routes to this compound, extrapolated from analogous reactions in the literature:

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyanotetrahydrofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates:

2-CTHF is employed as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a building block for creating more complex molecules, particularly in the development of drugs targeting neurological disorders and cancer.

| Compound | Application | Reference |

|---|---|---|

| Piperidin-3-ol | Antidepressant synthesis | |

| Azepan-3-ol | Anti-anxiety medication | |

| Chiral intermediates | Various therapeutic agents |

2. Biocatalysis:

The use of biocatalysts in reactions involving 2-CTHF has been explored to improve efficiency and selectivity in drug synthesis. Enzymatic reactions can lead to the formation of chiral centers, which are critical for the efficacy of many pharmaceuticals.

Industrial Applications

1. Fine Chemical Production:

2-Cyanotetrahydrofuran is utilized in the fine chemicals industry for producing specialty chemicals and agrochemicals. Its ability to undergo various transformations makes it a valuable intermediate.

2. Green Chemistry:

The compound's applications align with green chemistry principles, promoting sustainable practices in chemical manufacturing. The use of biocatalysis reduces waste and energy consumption compared to traditional synthetic methods.

Case Studies

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the effectiveness of using 2-CTHF as a precursor for synthesizing chiral compounds through enzymatic pathways. The results indicated high yields and enantiomeric excess, showcasing its potential in pharmaceutical applications.

Case Study 2: Agrochemical Development

Research highlighted the role of 2-CTHF in developing new agrochemicals with enhanced efficacy and reduced environmental impact. The compound facilitated the synthesis of novel herbicides that are less toxic to non-target organisms.

Wirkmechanismus

The mechanism of action of 2-Cyanotetrahydrofuran involves its ability to undergo various chemical reactions, forming reactive intermediates that can interact with molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Cyanotetrahydropyran

2-Cyanotetrahydropyran shares structural similarities with 2-cyanotetrahydrofuran but features a six-membered tetrahydropyran ring. Both compounds are synthesized via (R)-oxynitrilase-catalyzed transcyanation, but 2-cyanotetrahydropyran may exhibit distinct regioselectivity in nucleophilic additions due to its larger ring .

(S)-2-Cyanopiperidine

(S)-2-Cyanopiperidine replaces the oxygen atom in this compound with a nitrogen, forming a six-membered piperidine ring. This structural change introduces basicity at the nitrogen, enabling participation in acid-base catalysis. It is a key intermediate in synthesizing (S)-pipecolic acid, a non-proteinogenic amino acid with applications in peptide therapeutics . Unlike this compound, its nitrogenated backbone facilitates diverse functionalization pathways for alkaloid synthesis.

Substituted Furan Derivatives

- 5-Ethynylfuran-2-carbaldehyde (CAS: 153026-71-2): The ethynyl group enables click chemistry applications, contrasting with this compound’s nitrile-based reactivity.

- 2-Bromofuran (CAS: 584-12-3): Bromine acts as a leaving group, making it reactive in nucleophilic substitutions, whereas the cyano group in this compound directs electrophilic attacks .

- Furylacrylic acid (CAS: 539-47-9) : The conjugated double bond and carboxylic acid group allow polymerization and coordination chemistry, diverging from the nitrile’s role in nitrile hydrolysis or reduction .

Data Table: Key Structural and Functional Differences

Biologische Aktivität

2-Cyanotetrahydrofuran is a compound with notable biological activity, particularly in the fields of herbicide development and medicinal chemistry. Its structure, which incorporates a cyano group attached to a tetrahydrofuran ring, lends itself to various chemical reactions and biological interactions. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis of this compound

This compound can be synthesized through several methods, often involving the resolution of enantiomers to achieve high optical purity. For instance, one method reported the preparation of this compound with an enantiomeric excess (ee) of 86.8% from tetrahydrofurfurylamine via resolution using tartaric acid . This high ee is crucial for its biological activity, as the stereochemistry can significantly influence the compound's interactions with biological targets.

Herbicidal Properties

Research indicates that compounds containing the tetrahydrofuran moiety exhibit significant herbicidal activity. A study highlighted that various cyanoacrylates, including those derived from tetrahydrofuran, demonstrated superior herbicidal effects against dicotyledonous weeds compared to monocotyledonous species . Specifically, a derivative known as (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(tetrahydrofuran-3-yl)methaneaminoacrylate showed excellent efficacy against amaranth pigweed when applied post-emergence at a dose of 375 g/ha.

Antiviral and Antifungal Activities

The antiviral and antifungal activities of this compound derivatives have also been explored. Although specific data on this compound itself is limited, related compounds have shown promise in inhibiting fungal growth and viral replication. The structural characteristics of these compounds often contribute to their ability to disrupt cellular processes in pathogens .

Case Study: Integrated Approaches for Testing

A case study presented by the OECD discusses integrated approaches for testing the chronic toxicity and carcinogenicity of agricultural chemicals, including those that may contain cyano groups similar to those found in this compound. This framework emphasizes the importance of understanding the biological impacts of such compounds through comprehensive testing methodologies .

Research Findings Summary

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-Cyanotetrahydrofuran with high purity?

- Methodology :

- Use established synthetic routes (e.g., cyanation of tetrahydrofuran derivatives) and optimize reaction conditions (temperature, solvent, catalyst).

- Validate purity via chromatographic techniques (HPLC, GC) and spectroscopic characterization (NMR, IR) .

- Document experimental steps in detail, including reagent stoichiometry and purification methods, to ensure reproducibility .

Q. How can researchers characterize the structure and purity of this compound?

- Methodology :

- Employ NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the cyano group’s position and stereochemistry.

- Use mass spectrometry (EI-MS or HRMS) to verify molecular weight and fragmentation patterns.

- Cross-reference spectral data with authoritative databases (e.g., NIST Chemistry WebBook) .

- Report melting points, boiling points, and refractive indices for physical property validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Follow OSHA guidelines: Use fume hoods, wear nitrile gloves, and avoid inhalation/contact.

- Store in airtight containers away from oxidizing agents.

- Refer to safety data sheets (SDS) for emergency procedures (e.g., spill management, first aid) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- Perform DFT calculations to analyze electron density, frontier molecular orbitals, and reaction transition states.

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via in-situ IR).

- Compare computational results with empirical data from analogous compounds (e.g., tetrahydrofuran derivatives) .

Q. What strategies resolve contradictions in reported spectroscopic data or reaction yields for this compound?

- Methodology :

- Replicate experiments : Verify purity of starting materials and control reaction conditions (e.g., moisture, oxygen sensitivity) .

- Statistical analysis : Apply ANOVA or t-tests to assess variability in yield data and identify outliers .

Q. How does the steric and electronic environment of this compound influence its stability under acidic or basic conditions?

- Methodology :

- Conduct pH-dependent stability studies : Monitor degradation via UV-Vis spectroscopy or LC-MS.

- Use Hammett plots to correlate substituent effects (e.g., cyano group) with reaction rates.

- Isolate and characterize degradation products to propose mechanistic pathways .

Q. What techniques optimize the scalability of this compound synthesis while maintaining enantiomeric purity?

- Methodology :

- Screen chiral catalysts (e.g., organocatalysts or transition-metal complexes) in asymmetric syntheses.

- Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, pressure) affecting yield and enantiomeric excess (ee).

- Validate scalability in continuous-flow reactors to minimize batch-to-batch variability .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting spectral data in publications?

- Methodology :

- Include raw data in supplementary materials (e.g., NMR spectra at multiple frequencies).

- Annotate discrepancies and propose hypotheses (e.g., solvent effects, tautomerism) .

- Cite primary literature and avoid overinterpreting inconclusive data .

Q. What frameworks ensure research questions on this compound meet FINER criteria (Feasible, Novel, Ethical, Relevant)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.